molecular formula C9H13N3 B12984424 2-(1-(Azetidin-3-yl)ethyl)pyrimidine

2-(1-(Azetidin-3-yl)ethyl)pyrimidine

Cat. No.: B12984424
M. Wt: 163.22 g/mol
InChI Key: QDMHGGQNAZFSBY-UHFFFAOYSA-N
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Description

2-(1-(Azetidin-3-yl)ethyl)pyrimidine is a heterocyclic compound that features both azetidine and pyrimidine rings Azetidine is a four-membered nitrogen-containing ring, while pyrimidine is a six-membered ring containing two nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

2-(1-(Azetidin-3-yl)ethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(1-(Azetidin-3-yl)ethyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(Azetidin-3-yl)ethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(Azetidin-3-yl)ethyl)pyrimidine is unique due to its combination of azetidine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in multiple fields of research .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-[1-(azetidin-3-yl)ethyl]pyrimidine

InChI

InChI=1S/C9H13N3/c1-7(8-5-10-6-8)9-11-3-2-4-12-9/h2-4,7-8,10H,5-6H2,1H3

InChI Key

QDMHGGQNAZFSBY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNC1)C2=NC=CC=N2

Origin of Product

United States

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